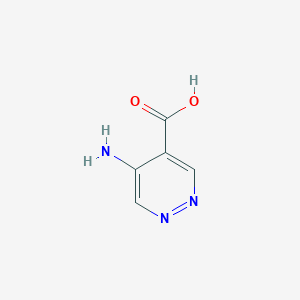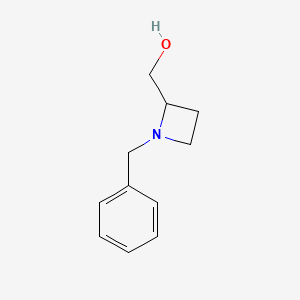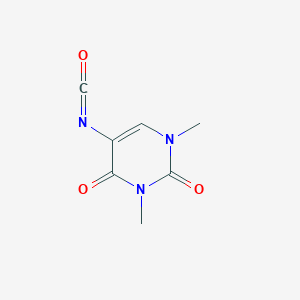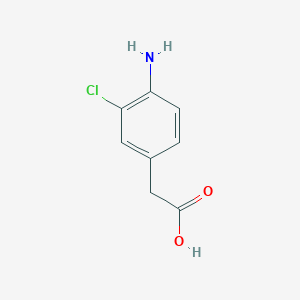
3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Descripción general
Descripción
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluorobenzene-1-sulfonyl chloride is 1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H . The structure of the compound can be represented by the SMILES string: C1=CC(=C(C=C1S(=O)(=O)Cl)F)Br .Physical And Chemical Properties Analysis
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a solid . It has a molecular weight of 273.51 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The outcomes also depend on the specific reactions in which this compound is used. As a building block, it can be used to synthesize a wide variety of organic compounds .
- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used in the synthesis of sulfonamides, which have been used as antibacterial drugs .
- Methods of Application : The compound is synthesized by the amidation reaction . The structure of the resulting compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Safety And Hazards
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting. Immediately call a poison center or doctor/physician .
Propiedades
IUPAC Name |
3-bromo-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEHKBVVTWJSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619457 | |
| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
631912-19-1 | |
| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















